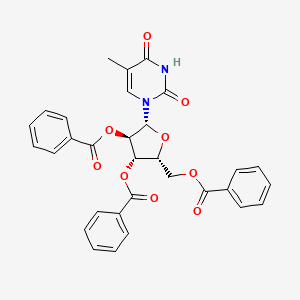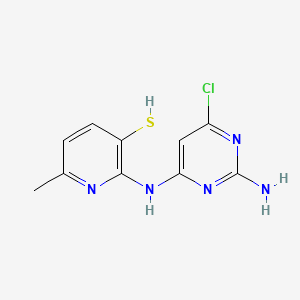
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that features a pyridine ring substituted with a thiol group and an amino-pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the Amino-Pyrimidine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: May be used to study enzyme functions or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Could be used in the development of new materials with specific properties.
作用机制
The mechanism of action for 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-Mercaptopyridine: Similar structure but lacks the amino-pyrimidine moiety.
6-Methyl-2-pyridinethiol: Similar but without the pyrimidine substitution.
Uniqueness
The presence of both the thiol group and the amino-pyrimidine moiety in 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- makes it unique, offering a combination of reactivity and potential biological activity that is not found in simpler analogs.
属性
CAS 编号 |
81587-40-8 |
|---|---|
分子式 |
C10H10ClN5S |
分子量 |
267.74 g/mol |
IUPAC 名称 |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C10H10ClN5S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H3,12,13,14,15,16) |
InChI 键 |
YKCQIBMPZWYMNV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
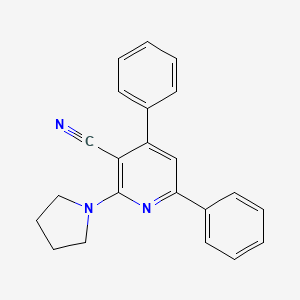
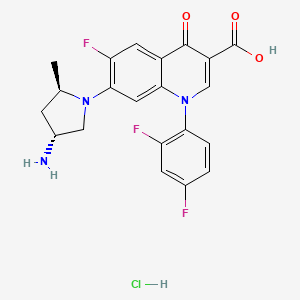


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)

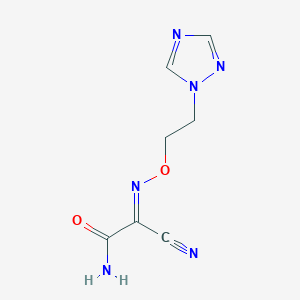
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
